molecular formula C10H11N2NaO5S B12787676 Sodium (6R-trans)-3-(acetoxymethyl)-7-amino-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylate CAS No. 27795-22-8

Sodium (6R-trans)-3-(acetoxymethyl)-7-amino-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylate

Cat. No.: B12787676
CAS No.: 27795-22-8
M. Wt: 294.26 g/mol
InChI Key: PVCIUMOLXPZFHR-SOWVLMPRSA-M
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Description

Sodium (6R-trans)-3-(acetoxymethyl)-7-amino-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylate is a complex organic compound that belongs to the class of beta-lactam antibiotics. These compounds are known for their broad-spectrum antibacterial activity and are widely used in the treatment of various bacterial infections.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium (6R-trans)-3-(acetoxymethyl)-7-amino-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylate typically involves multiple steps, including the formation of the beta-lactam ring, introduction of the amino group, and acetoxymethylation. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired stereochemistry and yield.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large-scale reactors with stringent quality control measures. The process involves the use of high-purity reagents and advanced purification techniques to obtain the final product with high purity and potency.

Chemical Reactions Analysis

Types of Reactions

Sodium (6R-trans)-3-(acetoxymethyl)-7-amino-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups, altering the compound’s activity.

    Substitution: Substitution reactions can introduce new functional groups, enhancing its antibacterial properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, pH levels, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include various derivatives with modified antibacterial activity, which can be further studied for potential therapeutic applications.

Scientific Research Applications

Sodium (6R-trans)-3-(acetoxymethyl)-7-amino-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylate has numerous applications in scientific research, including:

    Chemistry: Used as a model compound for studying beta-lactam chemistry and reaction mechanisms.

    Biology: Investigated for its interactions with bacterial enzymes and resistance mechanisms.

    Medicine: Explored for its potential in treating resistant bacterial infections and as a lead compound for developing new antibiotics.

    Industry: Utilized in the production of pharmaceutical formulations and as a reference standard in quality control.

Mechanism of Action

The compound exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. It targets the penicillin-binding proteins (PBPs) involved in the cross-linking of peptidoglycan chains, leading to cell lysis and death. The molecular pathways involved include the disruption of cell wall integrity and interference with bacterial growth and replication.

Comparison with Similar Compounds

Similar Compounds

    Penicillin: Another beta-lactam antibiotic with a similar mechanism of action but different spectrum of activity.

    Cephalosporins: A class of beta-lactam antibiotics with broader activity and resistance to beta-lactamases.

    Carbapenems: Highly potent beta-lactam antibiotics with a wide range of activity against resistant bacteria.

Uniqueness

Sodium (6R-trans)-3-(acetoxymethyl)-7-amino-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylate is unique due to its specific stereochemistry and functional groups, which contribute to its distinct antibacterial properties and potential for overcoming resistance mechanisms.

Properties

CAS No.

27795-22-8

Molecular Formula

C10H11N2NaO5S

Molecular Weight

294.26 g/mol

IUPAC Name

sodium;(6R,7R)-3-(acetyloxymethyl)-7-amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

InChI

InChI=1S/C10H12N2O5S.Na/c1-4(13)17-2-5-3-18-9-6(11)8(14)12(9)7(5)10(15)16;/h6,9H,2-3,11H2,1H3,(H,15,16);/q;+1/p-1/t6-,9-;/m1./s1

InChI Key

PVCIUMOLXPZFHR-SOWVLMPRSA-M

Isomeric SMILES

CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)N)SC1)C(=O)[O-].[Na+]

Canonical SMILES

CC(=O)OCC1=C(N2C(C(C2=O)N)SC1)C(=O)[O-].[Na+]

Origin of Product

United States

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